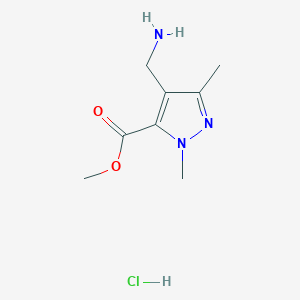
Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride: is a chemical compound with a complex structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the formation of intermediate compounds followed by esterification and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study enzyme interactions and as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group plays a crucial role in binding to the active site of the target, leading to inhibition or activation of the enzyme’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor to other organic compounds.
Methyl 4-(aminomethyl)benzoate hydrochloride: A compound with similar structural features used in various chemical applications.
Uniqueness: Methyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate hydrochloride is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₇H₁₀N₂O₂·HCl
- Molecular Weight : 182.63 g/mol
The structure features a pyrazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| NCI-H460 | 42.30 | Cell cycle arrest |
| SF-268 | 12.50 | Inhibition of proliferation |
These results suggest that the compound may induce apoptosis in cancer cells and inhibit their proliferation, making it a candidate for further development as an anticancer agent .
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. A study reported its effectiveness against HIV-1 replication in vitro, demonstrating non-toxic effects at effective doses. The structure-activity relationship (SAR) analysis revealed that modifications on the pyrazole ring could enhance its antiviral potency .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound appears to trigger programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, particularly G1/S transition, which is critical for halting cancer cell proliferation.
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell signaling pathways .
Case Studies and Research Findings
Several case studies have investigated the efficacy of this compound:
- Study on MCF7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC₅₀ = 3.79 µM), indicating strong anticancer potential .
- Antiviral Screening : Another research effort focused on the compound's antiviral properties against HIV-1, where it exhibited dose-dependent activity without cytotoxicity .
Properties
Molecular Formula |
C8H14ClN3O2 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
methyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-6(4-9)7(8(12)13-3)11(2)10-5;/h4,9H2,1-3H3;1H |
InChI Key |
FEWDFLXDJKJUFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CN)C(=O)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















